molecular formula C15H21N5O2 B2637886 N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775381-70-8

N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2637886
CAS No.: 1775381-70-8
M. Wt: 303.366
InChI Key: QPKBKBGQWQEXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclooctylamine derivative with a suitable triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the triazolopyrazine ring system.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

    Substitution: The triazolopyrazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products: The major products of these reactions include oxidized derivatives, reduced alcohols, and substituted triazolopyrazines, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.

Comparison with Similar Compounds

    1,2,3-Triazolo[1,5-a]pyrazine derivatives: These compounds share the triazolopyrazine core structure but differ in their substituents, leading to variations in their biological activities.

    Triazolopyridazines: Similar in structure but with a pyridazine ring instead of a pyrazine, offering different chemical and biological properties.

    Quinoxaline derivatives: These compounds have a fused benzene and pyrazine ring, providing a different set of interactions and applications.

Uniqueness: N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific cyclooctyl and methyl substitutions, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for targeted research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-cyclooctyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-10-9-20-13(15(22)16-10)12(18-19-20)14(21)17-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKBKBGQWQEXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3CCCCCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.